![molecular formula C9H10N4O3 B15476036 3-Nitro-6-propoxyimidazo[1,2-b]pyridazine CAS No. 37990-52-6](/img/structure/B15476036.png)
3-Nitro-6-propoxyimidazo[1,2-b]pyridazine
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Description
3-Nitro-6-propoxyimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C9H10N4O3 and its molecular weight is 222.20 g/mol. The purity is usually 95%.
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Biological Activity
3-Nitro-6-propoxyimidazo[1,2-b]pyridazine is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activity, particularly as an antiparasitic agent. This article delves into its synthesis, mechanisms of action, biological effects, and implications for drug development.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C_6H_4N_4O_2
- CAS Number : 137384-48-6
The synthesis of this compound typically involves several methods focusing on cyclization reactions. Notably, carbon-14 labeling has been employed to track its biological interactions in various studies .
Antiparasitic Properties
This compound exhibits potent activity against several protozoan parasites. Key findings from recent studies include:
- Trypanosoma brucei : The compound demonstrated an effective concentration (EC50) of 0.38 µM against the trypomastigote blood stream form, indicating strong antiparasitic potential .
- Leishmania spp. : It showed varying efficacy with an EC50 > 15.6 µM against the promastigote form of Leishmania infantum, which suggests limited activity compared to other forms .
Cytotoxicity
The cytotoxicity of this compound was evaluated using the HepG2 human hepatocyte cell line. The compound exhibited a cytotoxic concentration (CC50) greater than 7.8 µM, indicating a relatively low toxicity profile in mammalian cells .
The mechanism through which this compound exerts its antiparasitic effects is believed to involve the generation of nitrosative stress within the parasites. This is facilitated by the nitro group within its structure, which plays a critical role in its biological activity .
Additionally, the compound's ability to inhibit phosphodiesterases (PDEs) has been suggested as a potential mechanism for targeting Giardia lamblia and Trypanosoma species .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
Study | Target Parasite | EC50 (µM) | CC50 (µM) | Notes |
---|---|---|---|---|
Study 1 | T. brucei | 0.38 ± 0.03 | >7.8 | Strong antiparasitic activity |
Study 2 | L. donovani (promastigote) | >15.6 | >7.8 | Limited activity |
Study 3 | L. infantum (axenic amastigote) | >1.6 | >7.8 | Poor solubility noted |
Conclusion and Future Directions
The biological activity of this compound highlights its potential as a valuable scaffold for developing new antiparasitic drugs. While it shows promising efficacy against certain parasites like Trypanosoma brucei, challenges remain regarding solubility and activity against other forms such as promastigotes.
Future research should focus on optimizing the compound’s pharmacokinetic properties and exploring structural modifications to enhance its efficacy and solubility profiles. Continued investigation into its mechanisms of action will also be crucial for understanding how to leverage this compound in therapeutic applications.
Properties
CAS No. |
37990-52-6 |
---|---|
Molecular Formula |
C9H10N4O3 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
3-nitro-6-propoxyimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C9H10N4O3/c1-2-5-16-8-4-3-7-10-6-9(13(14)15)12(7)11-8/h3-4,6H,2,5H2,1H3 |
InChI Key |
AEPHEIXQIJJASA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NN2C(=NC=C2[N+](=O)[O-])C=C1 |
Origin of Product |
United States |
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